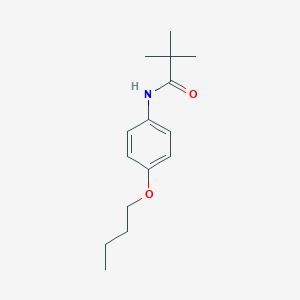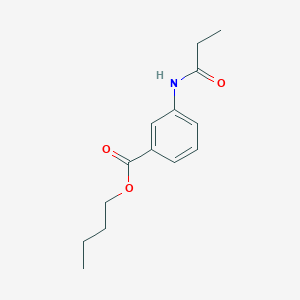
N-(3-chlorophenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-propoxybenzamide, also known as CGS 8216, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D1 receptor and has been used in various research applications to understand the role of dopamine in the brain.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been used in various research applications to study the role of dopamine in the brain. It has been shown to selectively block the dopamine D1 receptor and has been used to investigate the effects of dopamine on behavior, cognition, and neuroplasticity. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been used in animal models of Parkinson's disease to study the role of dopamine in motor function.
Mécanisme D'action
N-(3-chlorophenyl)-2-propoxybenzamide 8216 is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and gene expression. N-(3-chlorophenyl)-2-propoxybenzamide 8216 blocks the dopamine D1 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the expression of dopamine D1 receptors in the prefrontal cortex, and impair working memory in animal models. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been shown to reduce the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor and has minimal off-target effects. It has been extensively studied in animal models and has been shown to have reproducible effects on behavior and cognition. However, N-(3-chlorophenyl)-2-propoxybenzamide 8216 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require repeated dosing to maintain its effects.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-propoxybenzamide 8216. One area of interest is the role of dopamine D1 receptor signaling in addiction and substance abuse. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a therapeutic agent for substance use disorders. Another area of interest is the role of dopamine D1 receptor signaling in neurodegenerative diseases such as Parkinson's disease. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to improve motor function in animal models of Parkinson's disease and may have potential as a disease-modifying therapy. Finally, further research is needed to understand the downstream signaling pathways that are affected by N-(3-chlorophenyl)-2-propoxybenzamide 8216 and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-propoxybenzamide 8216 involves the reaction of 3-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to give the final product, N-(3-chlorophenyl)-2-propoxybenzamide 8216. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
N-(3-chlorophenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clé InChI |
NEUIKMKUQALXKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)




![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



